dimethyl({[3-(6-propoxypyridazin-3-yl)phenyl]sulfamoyl})amine
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Overview
Description
dimethyl({[3-(6-propoxypyridazin-3-yl)phenyl]sulfamoyl})amine is a chemical compound with a complex structure that includes a pyridazine ring substituted with a dimethylsulfamoylamino group and a propoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl({[3-(6-propoxypyridazin-3-yl)phenyl]sulfamoyl})amine typically involves multiple steps, starting with the preparation of the pyridazine ring followed by the introduction of the dimethylsulfamoylamino and propoxy groups. Common reagents used in these reactions include dimethylsulfamide, phenylboronic acid, and propyl bromide. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
dimethyl({[3-(6-propoxypyridazin-3-yl)phenyl]sulfamoyl})amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
dimethyl({[3-(6-propoxypyridazin-3-yl)phenyl]sulfamoyl})amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of dimethyl({[3-(6-propoxypyridazin-3-yl)phenyl]sulfamoyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are often complex and require detailed studies to fully understand.
Comparison with Similar Compounds
Similar Compounds
- 3-(N,N-Dimethylsulfamoylamino)phenylboronic acid
- 3-[3-(Dimethylsulfamoylamino)phenyl]-6-ethoxypyridazine
Uniqueness
dimethyl({[3-(6-propoxypyridazin-3-yl)phenyl]sulfamoyl})amine is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
3-[3-(dimethylsulfamoylamino)phenyl]-6-propoxypyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c1-4-10-22-15-9-8-14(16-17-15)12-6-5-7-13(11-12)18-23(20,21)19(2)3/h5-9,11,18H,4,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDZTUIHMFGCLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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